Octylpyrazine

Description

Structure

3D Structure

Properties

CAS No. |

110823-72-8 |

|---|---|

Molecular Formula |

C12H20N2 |

Molecular Weight |

192.30 g/mol |

IUPAC Name |

2-octylpyrazine |

InChI |

InChI=1S/C12H20N2/c1-2-3-4-5-6-7-8-12-11-13-9-10-14-12/h9-11H,2-8H2,1H3 |

InChI Key |

VEIAXROYVVCIER-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCC1=NC=CN=C1 |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Core Chemical and Physical Properties of Octylpyrazine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical and physical properties of octylpyrazine. The information is curated to support research, development, and application of this pyrazine derivative. All quantitative data is presented in structured tables for ease of comparison, and a detailed experimental protocol for a plausible synthetic route is provided.

Chemical and Physical Properties

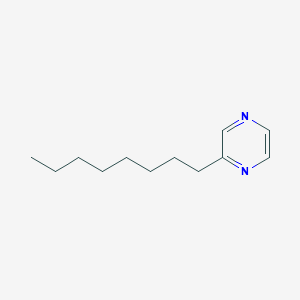

This compound, with the IUPAC name 2-octylpyrazine, is a heterocyclic aromatic organic compound. Its core structure consists of a pyrazine ring substituted with an eight-carbon alkyl chain. This substitution significantly influences its physical properties, particularly its volatility and solubility.

Tabulated Physical and Chemical Data

The following tables summarize the key physical and chemical properties of 2-octylpyrazine. Data is compiled from various sources, and where experimental values are unavailable, computed data is provided with a clear indication of its source.

Table 1: General and Computed Properties of 2-Octylpyrazine

| Property | Value | Source |

| IUPAC Name | 2-octylpyrazine | Lexichem TK 2.7.0 (PubChem release 2024.11.20)[1] |

| Molecular Formula | C₁₂H₂₀N₂ | Computed by PubChem 2.2 (PubChem release 2024.11.20)[1] |

| Molecular Weight | 192.30 g/mol | Computed by PubChem 2.2 (PubChem release 2024.11.20)[1] |

| CAS Number | 110823-72-8 | EPA DSSTox[1] |

| XLogP3 | 3.8 | Computed by XLogP3 3.0 (PubChem release 2024.11.20)[1] |

| Hydrogen Bond Donor Count | 0 | Computed by Cactvs 3.4.8.18 (PubChem release 2024.11.20) |

| Hydrogen Bond Acceptor Count | 2 | Computed by Cactvs 3.4.8.18 (PubChem release 2024.11.20) |

| Rotatable Bond Count | 7 | Computed by Cactvs 3.4.8.18 (PubChem release 2024.11.20) |

| Exact Mass | 192.162648646 Da | Computed by PubChem 2.2 (PubChem release 2024.11.20) |

| Monoisotopic Mass | 192.162648646 Da | Computed by PubChem 2.2 (PubChem release 2024.11.20) |

| Topological Polar Surface Area | 25.8 Ų | Computed by Cactvs 3.4.8.18 (PubChem release 2024.11.20) |

| Heavy Atom Count | 14 | Computed by PubChem |

| Complexity | 125 | Computed by Cactvs 3.4.8.18 (PubChem release 2024.11.20) |

Table 2: Experimental Chromatographic Properties of 2-Octylpyrazine

| Property | Value | Conditions | Source |

| Kovats Retention Index (Standard non-polar column) | 1495 | Capillary, OV-101 | NIST Mass Spectrometry Data Center[1] |

| Kovats Retention Index (Standard polar column) | 1845 | Capillary, Carbowax 20M | NIST Mass Spectrometry Data Center[1] |

Experimental Protocols

This section details a plausible experimental protocol for the synthesis and analysis of 2-octylpyrazine, based on established methods for the alkylation of pyrazine derivatives.

Synthesis of 2-Octylpyrazine via Grignard Reaction

The synthesis of 2-octylpyrazine can be achieved through the reaction of a pyrazine derivative with an octyl Grignard reagent. A common approach involves the activation of the pyrazine ring, for example, by N-acylation, followed by the regioselective addition of the Grignard reagent.[2]

Objective: To synthesize 2-octylpyrazine from 2-chloropyrazine and octylmagnesium bromide.

Materials:

-

2-Chloropyrazine

-

Magnesium turnings

-

1-Bromooctane

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Iodine (crystal)

-

Anhydrous N,N-dimethylformamide (DMF)

-

Iron(III) acetylacetonate (Fe(acac)₃)

-

Saturated aqueous ammonium chloride solution

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware (three-neck round-bottom flask, dropping funnel, condenser, etc.)

-

Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

-

Preparation of Octylmagnesium Bromide (Grignard Reagent):

-

A three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel is flame-dried under an inert atmosphere.

-

Magnesium turnings (1.1 equivalents) are placed in the flask. A crystal of iodine is added to activate the magnesium surface.

-

A solution of 1-bromooctane (1.0 equivalent) in anhydrous diethyl ether is prepared and added to the dropping funnel.

-

A small amount of the 1-bromooctane solution is added to the magnesium turnings to initiate the reaction, which is indicated by the disappearance of the iodine color and gentle refluxing.

-

The remaining 1-bromooctane solution is added dropwise at a rate that maintains a gentle reflux. After the addition is complete, the mixture is refluxed for an additional 1-2 hours to ensure complete formation of the Grignard reagent.

-

-

Cross-Coupling Reaction:

-

In a separate flame-dried flask under an inert atmosphere, a solution of 2-chloropyrazine (1.0 equivalent) in anhydrous THF is prepared.

-

The solution is cooled to 0 °C in an ice bath.

-

Iron(III) acetylacetonate (0.05 equivalents) is added as a catalyst.

-

The freshly prepared octylmagnesium bromide solution is then added dropwise to the 2-chloropyrazine solution at 0 °C.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours.

-

-

Work-up and Purification:

-

The reaction is quenched by the slow addition of a saturated aqueous ammonium chloride solution.

-

The aqueous layer is extracted with diethyl ether.

-

The combined organic layers are washed with saturated aqueous sodium bicarbonate solution and brine, then dried over anhydrous magnesium sulfate.

-

The solvent is removed under reduced pressure using a rotary evaporator.

-

The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to yield pure 2-octylpyrazine.

-

Analysis of 2-Octylpyrazine by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a standard technique for the identification and quantification of volatile and semi-volatile compounds like alkylpyrazines.

Instrumentation:

-

Gas chromatograph coupled to a mass spectrometer (e.g., Agilent GC-MS system).

-

Capillary column suitable for the analysis of semi-volatile compounds (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

GC Conditions:

-

Injector Temperature: 250 °C

-

Oven Program:

-

Initial temperature: 60 °C, hold for 2 minutes.

-

Ramp: 10 °C/min to 280 °C.

-

Final hold: 5 minutes at 280 °C.

-

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Injection Mode: Splitless or split (e.g., 20:1 split ratio).

-

Injection Volume: 1 µL.

MS Conditions:

-

Ion Source Temperature: 230 °C

-

Quadrupole Temperature: 150 °C

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 40-400.

-

Scan Mode: Full scan.

Sample Preparation:

-

Prepare a dilute solution of the synthesized 2-octylpyrazine in a suitable solvent (e.g., dichloromethane or hexane) at a concentration of approximately 10-100 µg/mL.

Data Analysis:

-

The retention time of the peak corresponding to 2-octylpyrazine can be compared to known standards or Kovats retention indices.

-

The mass spectrum of the peak should be compared to a reference spectrum from a database (e.g., NIST). The expected mass spectrum would show a molecular ion peak at m/z 192 and characteristic fragmentation patterns for an alkylpyrazine.

Mandatory Visualizations

Proposed Synthesis Workflow for 2-Octylpyrazine

The following diagram illustrates the logical workflow for the proposed synthesis of 2-octylpyrazine.

Biological Activity and Signaling Pathways

Currently, there is a notable lack of specific data in the public domain regarding the biological activity and signaling pathways of 2-octylpyrazine. While many pyrazine derivatives are known to be biologically active, with applications in the flavor and fragrance industries and some exhibiting pharmacological properties, the specific effects of the octyl substituent on the pyrazine core in a biological context have not been extensively studied or reported.

The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has evaluated the safety of numerous pyrazine derivatives used as flavoring agents.[3] However, 2-octylpyrazine is not explicitly listed in the readily available evaluation summaries. The general toxicological profile of pyrazines is considered to be of low concern at the levels used in food. It is anticipated that 2-octylpyrazine would be metabolized through oxidation of the alkyl side-chain and/or hydroxylation of the pyrazine ring, followed by conjugation and excretion.[3]

Further research is required to elucidate any specific biological activities, mechanisms of action, or potential toxicological effects of 2-octylpyrazine. Standard toxicological studies, including in vitro and in vivo assays, would be necessary to establish a comprehensive safety profile and to identify any potential pharmacological applications.

References

An In-Depth Technical Guide to Octylpyrazine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Octylpyrazine, a member of the alkylpyrazine family, is a heterocyclic aromatic compound characterized by a pyrazine ring substituted with an eight-carbon alkyl chain. Alkylpyrazines are naturally occurring compounds found in a variety of roasted, toasted, and fermented foods, where they contribute significantly to the flavor and aroma profile. While the sensory properties of many shorter-chain alkylpyrazines are well-documented, the specific characteristics and biological activities of this compound are less explored, presenting an area of interest for researchers in flavor chemistry, food science, and drug discovery. This guide provides a comprehensive overview of the available technical information on this compound, including its chemical identity, synthesis, analytical methods, and known biological context.

Chemical and Physical Properties

A summary of the key chemical identifiers and properties for 2-octylpyrazine is provided in Table 1. This data is essential for the accurate identification and handling of the compound in a laboratory setting.

Table 1: Chemical and Physical Properties of 2-Octylpyrazine

| Property | Value | Source |

| CAS Number | 110823-72-8 | PubChem |

| IUPAC Name | 2-octylpyrazine | PubChem |

| Molecular Formula | C₁₂H₂₀N₂ | PubChem |

| Molecular Weight | 192.30 g/mol | PubChem |

| Appearance | Not specified (likely a liquid at room temperature) | Inferred |

| Boiling Point | Not specified | - |

| Solubility | Not specified | - |

Synthesis of this compound: Experimental Protocols

General Protocol for Alkylpyrazine Synthesis via Maillard Reaction

This protocol is a generalized procedure based on the synthesis of various alkylpyrazines from sugars and amino acids.[1][3][4] The selection of a long-chain amino acid, such as leucine, in reaction with a sugar and an ammonia source can lead to the formation of long-chain alkylpyrazines.

Materials:

-

Reducing sugar (e.g., glucose, fructose, or rhamnose)

-

Amino acid with a long alkyl chain (e.g., Leucine)

-

Ammonium hydroxide (NH₄OH)

-

Deionized water

-

Organic solvent for extraction (e.g., dichloromethane (DCM) or methyl-t-butyl ether (MTBE))[3]

-

Sodium chloride (NaCl)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Reaction vessel (e.g., a sealed pressure vessel)

-

Heating and stirring apparatus

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Mixture Preparation: In a pressure vessel, dissolve the reducing sugar (e.g., 2 M) and the amino acid (e.g., 0.5 M) in a solution of ammonium hydroxide (e.g., 5 M) and deionized water. The exact concentrations may need to be optimized for the desired product.[1]

-

Reaction: Seal the vessel and heat the mixture to a temperature between 110°C and 160°C with continuous stirring for a duration of 1 to 2 hours.[1][3] The optimal temperature and time will depend on the specific reactants and desired yield.

-

Cooling and Extraction: After the reaction is complete, cool the mixture to room temperature. To aid in the extraction, saturate the aqueous solution with sodium chloride.

-

Liquid-Liquid Extraction: Transfer the reaction mixture to a separatory funnel and extract the organic components with a suitable solvent like DCM or MTBE. Repeat the extraction multiple times (e.g., 3-6 times) with fresh solvent to ensure complete recovery of the pyrazines.[3]

-

Drying and Concentration: Combine the organic extracts and dry them over anhydrous sodium sulfate. Filter the solution to remove the drying agent.

-

Solvent Removal: Remove the solvent from the filtrate using a rotary evaporator to obtain the crude product containing 2-octylpyrazine.

-

Purification: The crude product can be further purified using column chromatography on silica gel.[3] The choice of eluent will depend on the polarity of the target compound and impurities.

Analytical Methodologies

Gas chromatography-mass spectrometry (GC-MS) is the primary analytical technique for the identification and quantification of alkylpyrazines.[9][10][11][12]

General Protocol for GC-MS Analysis of Alkylpyrazines

This protocol is a general guideline and may require optimization for specific instruments and sample matrices.

Instrumentation:

-

Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS)

-

GC Column: A non-polar or medium-polarity column is typically used (e.g., DB-1, ZB-5MS).[12]

-

Carrier Gas: Helium at a constant flow rate (e.g., 1.0-1.2 mL/min).[11]

Sample Preparation:

-

The synthesized and purified this compound should be dissolved in a suitable solvent (e.g., dichloromethane) to an appropriate concentration for GC-MS analysis.

-

For analysis in a complex matrix (e.g., food samples), a headspace solid-phase microextraction (HS-SPME) method can be employed for sample cleanup and concentration.[10]

GC-MS Parameters:

-

Injector Temperature: 230-250°C.[11]

-

Injection Mode: Splitless.

-

Oven Temperature Program: An initial temperature of around 40°C held for a few minutes, followed by a ramp to a final temperature of 240-280°C. The specific ramp rates and hold times will need to be optimized to achieve good separation. A representative program could be: 40°C for 1.5 min, then ramp at 10°C/min to 100°C, then at 2°C/min to 150°C, and finally at 20°C/min to 245°C, hold for 8 min.

-

MS Parameters:

-

Ionization Mode: Electron Impact (EI) at 70 eV.

-

Acquisition Mode: Full scan to identify unknown compounds and selected ion monitoring (SIM) for targeted quantification.

-

Ion Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

Transfer Line Temperature: 250-280°C.

-

Data Analysis:

-

Identification of 2-octylpyrazine is achieved by comparing its mass spectrum and retention index with those of a known standard or a reference library.

-

Quantification can be performed using an internal standard method.

Biological Activity and Potential Applications

The biological activities of pyrazine derivatives are diverse, with reported anti-inflammatory, anticancer, antibacterial, and antiviral properties.[13][14][15][16][17] However, specific quantitative data on the biological activity of this compound is limited in the current scientific literature.

Table 2: Reported Biological Activities of Selected Pyrazine Derivatives (for Context)

| Compound/Derivative Class | Biological Activity | Quantitative Data (Example) | Source |

| Cinnamic acid–pyrazine derivatives | Neurovascular protection | EC₅₀ = 3.55 µM (in HBMEC-2 cells) | [13] |

| Paeonol derivative with pyrazine | Anti-inflammatory | 56.32% inhibition of LPS-induced NO at 20 µM | [13] |

| Silver-pyrazine complex | Anticancer | IC₅₀ = 10.53 µM (A-549 cells), 8.41 µM (MCF-7 cells) | [18] |

| Pyrazine derivatives | Antiviral | Inhibition of viral RNA polymerase | [19] |

Given the lipophilic nature of the octyl side chain, it is plausible that this compound could exhibit membrane-interacting properties, potentially influencing its bioavailability and biological activity. Further research is warranted to explore the pharmacological potential of this compound.

The primary application of this compound is likely within the flavor and fragrance industry, contributing to the sensory profiles of various food products. The odor threshold for many alkylpyrazines is very low, meaning they can have a significant impact on aroma at very low concentrations.[20][21]

Conclusion

This compound remains a relatively understudied member of the alkylpyrazine family. While its chemical identity is established, detailed experimental protocols for its synthesis and specific quantitative data on its biological activities are not widely published. The methodologies for the synthesis and analysis of other alkylpyrazines provide a strong foundation for future research on this compound. For researchers in drug development, the diverse pharmacological activities reported for other pyrazine derivatives suggest that this compound and its analogs could be of interest for further investigation. The provided protocols and data serve as a technical guide to facilitate and encourage further exploration of the chemical and biological properties of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. journals.asm.org [journals.asm.org]

- 3. Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. Formation of Pyrazines and a Novel Pyrrole in Maillard Model Systems of 1,3-Dihydroxyacetone and 2-Oxopropanal [agris.fao.org]

- 6. Formation of Pyrazines in Maillard Model Systems: Effects of Structures of Lysine-Containing Dipeptides/Tripeptides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Effects of olive, canola, and sunflower oils on the formation of volatiles from the Maillard reaction of lysine with xylose and glucose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Determination of the alkylpyrazine composition of coffee using stable isotope dilution-gas chromatography-mass spectrometry (SIDA-GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. tandfonline.com [tandfonline.com]

- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 18. researchgate.net [researchgate.net]

- 19. CN101610772A - Pharmaceutical compositions comprising pyrazine derivatives and method of combination using pyrazine derivatives - Google Patents [patents.google.com]

- 20. Flavor chemistry of beer : Part II : Flavor and threshold of 239 aroma volatiles | Semantic Scholar [semanticscholar.org]

- 21. Sensory Thresholds: Beyond the Numbers | Top Crop [topcrop.co]

The Occurrence and Analysis of Octylpyrazine in Food: A Technical Guide

Abstract

Pyrazines are a significant class of volatile heterocyclic nitrogen-containing compounds that contribute to the desirable roasted, nutty, and toasted aromas of many thermally processed foods. Among these, octylpyrazine, while less abundant than its lower molecular weight counterparts, plays a role in the complex flavor profiles of various foodstuffs. This technical guide provides a comprehensive overview of the natural occurrence of this compound in foods, its formation pathways, and the analytical methodologies used for its quantification. It is intended for researchers, scientists, and professionals in the fields of food science, flavor chemistry, and drug development who require a detailed understanding of this compound.

Introduction to Pyrazines in Food

Pyrazines are formed primarily through the Maillard reaction, a non-enzymatic browning reaction that occurs between amino acids and reducing sugars upon heating.[1][2] This reaction is responsible for the characteristic flavors and aromas of a wide range of cooked foods, including roasted coffee, cocoa, nuts, and baked goods.[3] The specific type of amino acid and sugar, along with reaction conditions such as temperature, time, and pH, influences the profile of pyrazines and other flavor compounds produced.[4] Alkylpyrazines, in particular, are noted for their potent aromas, which are often described as nutty, roasted, or earthy.[5]

Natural Occurrence of this compound

Quantitative data for this compound specifically is less prevalent in literature compared to other pyrazines like methyl-, dimethyl-, and trimethylpyrazine. However, its presence has been noted in various food matrices, typically as part of a larger profile of volatile compounds. The following table summarizes the quantitative data available for pyrazines in different foods.

| Food Item | Analyte(s) | Concentration Range | Analytical Method |

| Roasted Peanuts | Total Pyrazines | 29.46% (relative content of volatile compounds) | GC-MS |

| Roasted Cocoa Beans | Total Pyrazines | 142 µ g/100g - 698 µ g/100g | GC |

| Flavor-Enhanced Rapeseed Oil | Various Pyrazines (e.g., 2-methylpyrazine) | LOQs: 6-180 ng/g | MHS-SPME-arrow-GC-MS |

| Yeast Extract | Various Pyrazines (e.g., methylpyrazine, 2,3-dimethylpyrazine) | Not specified (optimization study) | HS-SPME-GC-MS |

| Soy Sauce Aroma Type Baijiu | Various Pyrazines (e.g., 2,3,5,6-tetramethylpyrazine) | Quantitative data available for 16 pyrazines | UPLC-MS/MS |

Note: Specific concentration data for this compound is often not reported individually but is included within the total pyrazine content. The concentrations can vary significantly based on the food's origin, processing conditions, and analytical method used.

Formation and Biosynthesis

The primary route for the formation of this compound and other alkylpyrazines in food is the Maillard reaction. This complex series of reactions begins with the condensation of a carbonyl group from a reducing sugar with an amino group from an amino acid.[4] Subsequent reactions, including Strecker degradation, lead to the formation of α-aminoketones, which are key intermediates. The condensation of two α-aminoketone molecules ultimately forms a dihydropyrazine ring, which is then oxidized to the stable aromatic pyrazine. The side chains of the amino acids involved often determine the substitution pattern on the pyrazine ring.

Analytical Methodologies

The analysis of volatile compounds like this compound in complex food matrices requires sensitive and selective analytical techniques. Gas chromatography coupled with mass spectrometry (GC-MS) is the most common method for the identification and quantification of pyrazines.

Sample Preparation

Effective sample preparation is crucial to isolate volatile pyrazines from the non-volatile components of the food matrix. Headspace solid-phase microextraction (HS-SPME) is a widely used technique due to its simplicity, speed, and solvent-free nature.

Detailed Protocol for HS-SPME:

-

Sample Homogenization: A representative food sample (e.g., 1-5 grams) is weighed into a headspace vial. For solid samples, grinding or homogenization may be necessary to increase the surface area.

-

Internal Standard Addition: An internal standard (e.g., a deuterated pyrazine like [2H6]-2-methyl-pyrazine) is added to the sample for accurate quantification.

-

Equilibration: The vial is sealed and placed in a heated agitator. The sample is equilibrated for a specific time (e.g., 15-30 minutes) at a set temperature (e.g., 50-80°C) to allow volatile compounds to partition into the headspace.[6]

-

Extraction: An SPME fiber is exposed to the headspace for a defined period (e.g., 20-40 minutes) to adsorb the volatile analytes. The choice of fiber coating (e.g., 50/30 µm DVB/CAR/PDMS) is critical for efficient extraction of pyrazines.[6]

-

Desorption: The fiber is then retracted and introduced into the hot injection port of the GC, where the adsorbed analytes are thermally desorbed onto the analytical column.

Instrumental Analysis: GC-MS

-

Gas Chromatography (GC): The desorbed compounds are separated based on their volatility and polarity on a capillary column (e.g., DB-5 or equivalent). A temperature program is used to elute the compounds over time.

-

Mass Spectrometry (MS): As compounds elute from the GC column, they are ionized and fragmented. The mass spectrometer detects these fragments, creating a mass spectrum that serves as a chemical fingerprint for identification. Quantification is achieved by comparing the peak area of the analyte to that of the internal standard.

Biological and Signaling Pathways

The perception of pyrazines as aroma compounds is initiated by their interaction with specific olfactory receptors (ORs) in the nasal epithelium. Research has identified that the human olfactory receptor OR5K1 is particularly responsive to a range of pyrazines.[4] The binding of a pyrazine molecule to its receptor triggers a signaling cascade within the olfactory sensory neuron.

This G-protein coupled receptor (GPCR) cascade leads to the opening of ion channels, depolarization of the neuron, and the generation of an action potential. This signal is then transmitted to the olfactory bulb in the brain, where it is processed, leading to the perception of a specific odor, such as "nutty" or "roasted."[5]

Conclusion

This compound, as a member of the broader pyrazine family, contributes to the complex and desirable aromas of many cooked foods. Its formation is intrinsically linked to the Maillard reaction, a cornerstone of flavor chemistry. The accurate quantification of this compound and other volatile pyrazines relies on robust analytical techniques, with HS-SPME-GC-MS being a method of choice for its sensitivity and efficiency. Understanding the interaction of these molecules with human olfactory receptors provides a molecular basis for their sensory perception. Further research into the specific concentrations of this compound across a wider variety of foods and its precise contribution to flavor profiles will continue to be a valuable area of study.

References

- 1. pnas.org [pnas.org]

- 2. Processing of Flavor-Enhanced Oils: Optimization and Validation of Multiple Headspace Solid-Phase Microextraction-Arrow to Quantify Pyrazines in the Oils - PMC [pmc.ncbi.nlm.nih.gov]

- 3. news-medical.net [news-medical.net]

- 4. chemcom.be [chemcom.be]

- 5. Optimization of Headspace Solid-Phase Microextraction (HS-SPME) Parameters for the Analysis of Pyrazines in Yeast Extract via Gas Chromatography Mass Spectrometry (GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. cris.unibo.it [cris.unibo.it]

The Maillard Reaction and the Genesis of Octylpyrazine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Maillard reaction, a cornerstone of flavor chemistry, is a complex cascade of non-enzymatic browning reactions between reducing sugars and amino acids. This intricate process is responsible for the desirable color, aroma, and flavor of a vast array of cooked foods. Among the myriad of flavor compounds generated, pyrazines are a critical class of heterocyclic nitrogen-containing compounds that contribute to roasty, nutty, and toasted aromas. While the formation of short-chain alkylpyrazines is well-documented, the pathways leading to long-chain alkylpyrazines, such as octylpyrazine, are less elucidated and represent an area of growing interest.

This technical guide provides an in-depth exploration of the formation pathways of this compound within the framework of the Maillard reaction, with a particular focus on the interplay with lipid degradation products. It is designed to be a comprehensive resource for researchers, scientists, and drug development professionals, offering detailed chemical pathways, experimental methodologies, and quantitative data where available.

Core Formation Pathways of Alkylpyrazines

The generally accepted mechanism for alkylpyrazine formation in the Maillard reaction involves several key steps:

-

Initial Condensation: A reducing sugar reacts with an amino acid to form a Schiff base.

-

Amadori Rearrangement: The Schiff base undergoes rearrangement to form an Amadori product.

-

Strecker Degradation: The Amadori product can then react with another amino acid in a process known as the Strecker degradation. This critical step generates an α-aminoketone, an aldehyde (Strecker aldehyde) derived from the amino acid side chain, and carbon dioxide.

-

Dihydropyrazine Formation: Two molecules of the α-aminoketone condense to form a dihydropyrazine intermediate.

-

Oxidation: The dihydropyrazine is then oxidized to the stable aromatic pyrazine ring.

The substitution pattern on the pyrazine ring is determined by the structure of the α-aminoketones and any subsequent reactions with other carbonyl compounds.

Proposed Formation Pathways for this compound

Direct formation of this compound from the Strecker degradation of common amino acids is not a prominent pathway, as it would require an amino acid with an eight-carbon side chain, which is not one of the common proteinogenic amino acids. Therefore, the most plausible pathways for this compound formation involve the incorporation of a C8 moiety from other sources, most notably from the degradation of lipids.

Lipid oxidation is a common occurrence in food systems, especially during heating, and it generates a variety of reactive carbonyl compounds, including long-chain aldehydes. Octanal, an eight-carbon aldehyde, is a known product of the oxidation of oleic and linoleic acids, which are abundant in many food matrices. This lipid-derived octanal can then integrate into the Maillard reaction cascade to form octylpyrazines.

Two primary hypothetical pathways for the formation of 2-octylpyrazine are proposed:

Pathway A: Aldol Condensation with a Dihydropyrazine Intermediate

In this pathway, a dihydropyrazine intermediate, formed from the condensation of two α-aminoketone molecules (derived from the reaction of a reducing sugar and an amino acid), undergoes an aldol-type condensation with octanal. Subsequent dehydration and oxidation lead to the formation of 2-octylpyrazine.

Pathway B: Reaction of an α-Aminoketone with Octanal

Alternatively, an α-aminoketone can react directly with octanal to form an intermediate that then condenses with a second molecule of an α-aminoketone. Cyclization, dehydration, and oxidation of this larger intermediate would also yield 2-octylpyrazine.

The following diagrams, generated using the DOT language, illustrate these proposed pathways.

Caption: Proposed Pathway A for 2-Octylpyrazine Formation.

Caption: Proposed Pathway B for 2-Octylpyrazine Formation.

Quantitative Data

Direct quantitative data on the formation of this compound in Maillard reaction model systems is scarce in the scientific literature. Most studies focus on the more volatile, short-chain alkylpyrazines. However, studies on the impact of lipid oxidation on flavor formation provide indirect evidence for the generation of long-chain alkylpyrazines. The tables below present hypothetical quantitative data based on expected trends from related research, illustrating the potential influence of different precursors on this compound formation.

Table 1: Hypothetical Yield of 2-Octylpyrazine in a Glucose/Glycine Model System with Added Aldehydes.

| Model System | Added Aldehyde (1 mmol) | Reaction Temperature (°C) | Reaction Time (min) | Hypothetical 2-Octylpyrazine Yield (µg/kg) |

| Glucose (1M) + Glycine (1M) | None | 180 | 30 | Not Detected |

| Glucose (1M) + Glycine (1M) | Acetaldehyde | 180 | 30 | Not Detected |

| Glucose (1M) + Glycine (1M) | Octanal | 180 | 30 | 50 |

| Glucose (1M) + Glycine (1M) | Octanal | 150 | 60 | 25 |

Table 2: Hypothetical Relative Abundance of Alkylpyrazines in a Maillard Reaction Model System Containing Oxidized Lipid.

| Alkylpyrazine | Model System without Lipid | Model System with Oxidized Lipid |

| 2-Methylpyrazine | +++ | +++ |

| 2,5-Dimethylpyrazine | +++ | +++ |

| 2-Ethylpyrazine | ++ | ++ |

| 2-Hexylpyrazine | Not Detected | + |

| 2-Octylpyrazine | Not Detected | + |

Note: '+' indicates relative abundance.

Experimental Protocols

The following are representative experimental protocols for studying the formation of this compound in a Maillard reaction model system. These protocols are based on common methodologies used in flavor chemistry research and are adapted for the specific investigation of long-chain alkylpyrazine formation.

Experimental Protocol 1: Maillard Reaction Model System with Added Octanal

1. Materials:

- D-Glucose (anhydrous, analytical grade)

- Glycine (analytical grade)

- Octanal (≥98% purity)

- Phosphate buffer (0.1 M, pH 7.0)

- Dichloromethane (HPLC grade)

- Anhydrous sodium sulfate

- Internal standard (e.g., 2-methyl-3-octylpyrazine, if available)

2. Reaction Setup:

- In a sealed pressure-resistant glass tube, dissolve 10 mmol of D-glucose and 10 mmol of glycine in 10 mL of 0.1 M phosphate buffer (pH 7.0).

- Add 1 mmol of octanal to the solution.

- If using an internal standard, add a known amount to the reaction mixture.

- Seal the tube tightly and place it in a preheated oil bath or heating block at 180°C for 30 minutes.

3. Extraction of Volatiles:

- After the reaction, cool the tube to room temperature.

- Extract the reaction mixture three times with 5 mL of dichloromethane.

- Combine the organic extracts and dry over anhydrous sodium sulfate.

- Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.

4. GC-MS Analysis:

- Analyze the concentrated extract using a gas chromatograph coupled to a mass spectrometer (GC-MS).

- GC Conditions (representative):

- Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness)

- Injector Temperature: 250°C

- Oven Program: 40°C (hold 2 min), ramp to 280°C at 5°C/min, hold for 10 min.

- Carrier Gas: Helium at a constant flow of 1 mL/min.

- MS Conditions (representative):

- Ionization Mode: Electron Impact (EI) at 70 eV

- Mass Range: m/z 40-400

- Source Temperature: 230°C

- Quadrupole Temperature: 150°C

5. Identification and Quantification:

- Identify 2-octylpyrazine by comparing its mass spectrum and retention index with those of an authentic standard (if available) or with library data.

- Quantify the amount of 2-octylpyrazine using the internal standard method.

"Start" [shape=Mdiamond, fillcolor="#4285F4", fontcolor="#FFFFFF"];

"Prepare Reaction Mixture" [label="Prepare Reaction Mixture\n(Glucose, Glycine, Octanal, Buffer)"];

"Seal and Heat" [label="Seal in Pressure Tube\nHeat at 180°C for 30 min"];

"Cool and Extract" [label="Cool to Room Temperature\nExtract with Dichloromethane"];

"Dry and Concentrate" [label="Dry over Na2SO4\nConcentrate under Nitrogen"];

"GC-MS Analysis" [label="Analyze by GC-MS"];

"Identify and Quantify" [label="Identify and Quantify\n2-Octylpyrazine"];

"End" [shape=Msquare, fillcolor="#EA4335", fontcolor="#FFFFFF"];

"Start" -> "Prepare Reaction Mixture";

"Prepare Reaction Mixture" -> "Seal and Heat";

"Seal and Heat" -> "Cool and Extract";

"Cool and Extract" -> "Dry and Concentrate";

"Dry and Concentrate" -> "GC-MS Analysis";

"GC-MS Analysis" -> "Identify and Quantify";

"Identify and Quantify" -> "End";

}

Caption: Experimental Workflow for Model System Study.

Conclusion

The formation of this compound in the Maillard reaction is a nuanced process that likely extends beyond the classical pathways involving only amino acids and reducing sugars. The involvement of lipid degradation products, specifically long-chain aldehydes like octanal, provides a chemically plausible explanation for the genesis of these long-chain alkylpyrazines. While direct quantitative data remains an area for future research, the proposed pathways and experimental protocols outlined in this guide offer a solid foundation for scientists and researchers to explore this fascinating facet of flavor chemistry. A deeper understanding of these mechanisms will not only enhance our knowledge of food flavor development but also open new avenues for the targeted synthesis of novel flavor compounds and the modulation of flavor profiles in various applications.

The Sensory Landscape of Octylpyrazine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Octylpyrazine, a member of the alkylpyrazine family, is a heterocyclic aromatic organic compound that contributes to the sensory profile of various natural and processed products. Alkylpyrazines are notably formed during Maillard reactions and are recognized for their characteristic nutty, roasted, and earthy aromas. This technical guide provides a comprehensive overview of the sensory characteristics of this compound, including its olfactory and gustatory properties, and potential trigeminal effects. The document details established experimental protocols for sensory analysis, such as gas chromatography-olfactometry (GC-O) and sensory panel evaluations, and explores the underlying signaling pathways involved in its perception. All quantitative data from related compounds are summarized for comparative analysis, and key experimental workflows are visualized to facilitate understanding and replication.

Introduction

Pyrazines are a class of nitrogen-containing heterocyclic compounds that are significant contributors to the aroma and flavor of a wide range of foods and beverages, including coffee, cocoa, roasted nuts, and baked goods[1]. Their formation is often associated with thermal processing through the Maillard reaction. The sensory properties of pyrazines are largely dictated by the nature of their substituent groups. While extensive research exists on various alkylpyrazines, specific data on this compound remains less prevalent in publicly accessible literature. This guide aims to synthesize the available knowledge on alkylpyrazines to provide a foundational understanding of the sensory characteristics that can be anticipated for this compound and to offer detailed methodologies for its precise sensory evaluation.

Sensory Profile of Alkylpyrazines

The sensory characteristics of alkylpyrazines are predominantly defined by their odor, with taste and trigeminal sensations being less documented.

Olfactory Characteristics

Alkylpyrazines are generally characterized by low odor thresholds, meaning they can be detected at very low concentrations. The odor profile is heavily influenced by the nature of the alkyl substituent.

General Descriptors:

-

Nutty: A common descriptor for many alkylpyrazines.

-

Roasted: Associated with the thermal processing methods that often generate these compounds.

-

Earthy: A characteristic note found in many pyrazine derivatives.

-

Cocoa-like/Chocolate-like: Particularly for pyrazines with specific substitution patterns[2].

Gustatory Characteristics

The taste profile of alkylpyrazines is not as extensively studied as their aroma. Some pyrazines are known to contribute to the overall flavor profile of foods, which includes both taste and aroma. It is plausible that this compound may impart a savory or umami-like taste, characteristic of some nitrogen-containing compounds, or potentially a bitter note, as is common with many aromatic compounds.

Trigeminal Sensations

The trigeminal nerve is responsible for sensations such as pungency, cooling, and astringency[3]. While some volatile organic compounds are known to elicit trigeminal responses, there is currently no specific information available in the scientific literature to suggest that this compound causes significant trigeminal sensations.

Quantitative Sensory Data

Quantitative data on the sensory thresholds of this compound are not available in the reviewed literature. However, the odor thresholds of other alkylpyrazines have been reported, providing a comparative context.

| Compound | Odor Threshold (in water) | Reference |

| 2-Methylpyrazine | 100 ppb | General literature |

| 2,5-Dimethylpyrazine | 35 ppb | General literature |

| 2-Ethyl-3,5-dimethylpyrazine | 0.002 ppb | [4] |

| 2-Methoxy-3-isobutylpyrazine | 0.002 ppb | [4] |

Note: This table presents data for related alkylpyrazines to provide a general understanding of the potency of this class of compounds. The absence of data for this compound highlights a gap in the current scientific literature.

Signaling Pathways

Olfactory Signaling Pathway

The perception of odors is initiated by the binding of volatile compounds to olfactory receptors (ORs) located on the cilia of olfactory sensory neurons in the nasal cavity. This binding event triggers a G-protein-coupled signaling cascade.

Recent research has identified a specific human olfactory receptor, OR5K1 , that is highly responsive to a range of alkylpyrazines[5][6][7]. Although this compound has not been explicitly tested as an agonist for this receptor in the available literature, its structural similarity to other known agonists suggests it may also be detected by OR5K1.

Caption: Olfactory signaling cascade initiated by pyrazine binding.

Gustatory Signaling Pathway

The gustatory perception of compounds is mediated by taste receptors located in taste buds on the tongue. While specific gustatory receptors for alkylpyrazines have not been identified, bitter compounds are typically detected by T2R taste receptors, which also utilize a G-protein-coupled signaling cascade. If this compound has a bitter taste, it would likely follow this general pathway.

Experimental Protocols

The following are detailed, exemplary protocols that can be adapted for the sensory analysis of this compound.

Gas Chromatography-Olfactometry (GC-O)

GC-O is a powerful technique used to identify aroma-active compounds in a sample. It combines the separation capabilities of gas chromatography with human olfaction as a detector.

Objective: To identify the specific odor character of this compound and to determine its retention index.

Materials:

-

Gas chromatograph (GC) equipped with a flame ionization detector (FID) and an olfactometry port.

-

Capillary column (e.g., DB-5 or equivalent).

-

High-purity helium as carrier gas.

-

Syringe for sample injection.

-

Solution of this compound in a suitable solvent (e.g., ethanol or diethyl ether).

-

Series of n-alkanes for retention index calculation.

Procedure:

-

Instrument Setup:

-

Set the GC oven temperature program (e.g., initial temperature of 40°C, hold for 2 minutes, ramp at 5°C/min to 250°C, hold for 5 minutes).

-

Set the injector and detector temperatures (e.g., 250°C).

-

Set the carrier gas flow rate (e.g., 1 mL/min).

-

Split the column effluent between the FID and the olfactometry port (e.g., 1:1 ratio).

-

Humidify the air supply to the olfactometry port to prevent nasal dryness.

-

-

Sample Analysis:

-

Inject a known concentration of the this compound solution into the GC.

-

A trained panelist sniffs the effluent from the olfactometry port and records the time and a detailed description of any detected odor.

-

Simultaneously, the FID records the chemical signal.

-

-

Data Analysis:

-

Correlate the odor events with the peaks detected by the FID.

-

Calculate the retention index of the this compound peak using the retention times of the n-alkanes.

-

Compile the odor descriptors from multiple panelists to create an odor profile.

-

Caption: Workflow for GC-O analysis of this compound.

Sensory Panel Evaluation for Odor and Taste Thresholds

Determining the detection threshold of a substance is a fundamental aspect of sensory science. The American Society for Testing and Materials (ASTM) E679 standard method, which utilizes a three-alternative forced-choice (3-AFC) ascending concentration series, is a widely accepted protocol.

Objective: To determine the odor and taste detection thresholds of this compound in water.

Materials:

-

Purified, odor-free and taste-free water.

-

This compound standard.

-

A series of glass sniffing bottles with Teflon-lined caps for odor threshold determination.

-

A series of disposable cups for taste threshold determination.

-

A panel of at least 15-20 trained sensory assessors.

Procedure:

-

Panelist Training:

-

Familiarize panelists with the 3-AFC test procedure.

-

Present known concentrations of a standard odorant/tastant to ensure panelists can correctly identify the stimulus.

-

-

Sample Preparation:

-

Prepare a stock solution of this compound in water.

-

Create a series of dilutions from the stock solution, typically in half-log or full-log steps, spanning a range from well below to well above the expected threshold.

-

-

Odor Threshold Determination:

-

For each dilution step, present three sniffing bottles to each panelist: two containing only water and one containing the this compound dilution.

-

The panelist's task is to identify the bottle that is different from the other two.

-

Present the dilutions in an ascending order of concentration.

-

-

Taste Threshold Determination:

-

Follow the same 3-AFC procedure as for the odor threshold, but present the solutions in cups for tasting.

-

Panelists should rinse their mouths with purified water between each set of samples.

-

-

Data Analysis:

-

For each panelist, the individual threshold is the geometric mean of the last concentration at which they failed to correctly identify the sample and the first concentration at which they correctly identified it.

-

The group threshold is calculated as the geometric mean of the individual thresholds.

-

Caption: Workflow for 3-AFC sensory panel evaluation.

Conclusion

This compound, as an alkylpyrazine, is expected to possess sensory characteristics in the nutty, roasted, and earthy aroma families. While specific quantitative data for this compound are not currently available, this guide provides a framework for its sensory evaluation based on established methodologies for related compounds. The identification of the OR5K1 olfactory receptor as a key detector for pyrazines offers a promising avenue for future research into the specific molecular interactions of this compound. The detailed experimental protocols provided herein are intended to serve as a valuable resource for researchers and professionals in the fields of flavor science, sensory analysis, and drug development, enabling a more thorough characterization of this and other important flavor compounds. Further research is warranted to fill the existing gaps in our understanding of the complete sensory profile of this compound.

References

- 1. An evolutionary conserved olfactory receptor for foodborne and semiochemical alkylpyrazines | Semantic Scholar [semanticscholar.org]

- 2. course.cutm.ac.in [course.cutm.ac.in]

- 3. Trigeminal Chemoreception - Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. An evolutionary conserved olfactory receptor for foodborne and semiochemical alkylpyrazines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. An evolutionary conserved olfactory receptor for foodborne and semiochemical alkylpyrazines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. New Insights on Human Olfactory Receptor OR5K1 Discovery - Innovations Report [innovations-report.com]

The Olfactory Threshold of Octylpyrazine in Water: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current scientific understanding of the odor threshold of octylpyrazine in water. Due to a lack of specific published data for this compound, this document focuses on providing a robust framework for understanding its potential olfactory properties by examining closely related alkylpyrazines. The guide details common experimental methodologies for odor threshold determination and explores the known olfactory signaling pathways for this class of compounds.

Quantitative Data: Odor Thresholds of Alkylpyrazines in Water

A thorough review of scientific literature did not yield a specific odor detection threshold for this compound in water. However, data for a range of other alkylpyrazines have been established, providing valuable context for estimating the likely olfactory potency of this compound. Generally, the odor thresholds of alkylpyrazines vary significantly with their molecular structure, including the length and branching of the alkyl substituent.

The following table summarizes the odor thresholds of several alkylpyrazines in water, as determined in a key study in the field. This data allows for an informed estimation of where this compound might fall on the olfactory spectrum.

| Pyrazine Compound | Odor Threshold (ppm in water) | Odor Description | Reference |

| 2,5-Dimethylpyrazine | 1.20 | Roasted, nutty | [1] |

| 2-Ethyl-3-methylpyrazine | 0.20 | Roasted, nutty | [1] |

| 2-Propyl-3-methylpyrazine | 0.15 | Earthy, raw potato | [1] |

| 2-Butyl-3-methylpyrazine | 0.08 | Fatty, green | [1] |

| 2-Pentyl-3-methylpyrazine | 0.12 | Green, fatty | [1] |

| 2,3,5-Trimethylpyrazine | 0.42 | Roasted, nutty | [1] |

| 2,3,5,6-Tetramethylpyrazine | 3.50 | Roasted, coffee-like | [1] |

| 2,5-Diethylpyrazine | 0.50 | Roasted, nutty | [1] |

| 2,6-Diethylpyrazine | 0.45 | Roasted, nutty | [1] |

| 2-Ethyl-3,5-dimethylpyrazine | 0.04 | Earthy, roasted | [2] |

Experimental Protocols for Odor Threshold Determination

The determination of odor thresholds in water is a complex sensory science discipline that relies on standardized methodologies to ensure accuracy and reproducibility. The following protocols are widely accepted and form the basis for the data presented in the preceding table.

Method of Constant Stimuli

A prevalent method for determining odor thresholds is the method of constant stimuli, often employed in conjunction with a forced-choice paradigm.

Panel Selection and Training:

-

A panel of trained sensory analysts, typically 10-20 individuals, is selected.

-

Panelists are screened for their ability to detect a range of standard odorants and for any specific anosmias.

-

Training involves familiarization with the target odorant and the testing procedure.

Sample Preparation:

-

A stock solution of the pyrazine compound is prepared in odor-free water. The purity of the compound is critical and should be verified analytically.

-

A series of dilutions, bracketing the expected threshold, are prepared. The concentration steps are typically logarithmic.

Sensory Evaluation:

-

Panelists are presented with a series of sample sets, each containing one spiked sample and two blank (odor-free water) samples in a triangular test format.

-

The order of presentation of the sample sets is randomized for each panelist.

-

Panelists are asked to identify the odorous sample in each set.

-

The group threshold is typically calculated as the concentration at which 50% of the panel can correctly identify the spiked sample.

ASTM E679-04: Standard Practice for Determination of Odor and Taste Thresholds by a Forced-Choice, Ascending Concentration Series Method of Limits

This standardized method is a variation of the method of limits and is widely used in the food and beverage industry.

Procedure:

-

Series of Concentrations: A series of increasing concentrations of the odorant in water is prepared.

-

Presentation: Panelists are presented with a triangle test at each concentration level, starting with the lowest.

-

Threshold Determination: The individual's threshold is considered the lowest concentration at which they correctly identify the odorous sample in two consecutive presentations.

-

Group Threshold: The group threshold is calculated as the geometric mean of the individual thresholds.

Olfactory Signaling Pathway for Alkylpyrazines

Recent research has identified a specific olfactory receptor in humans that is highly tuned to detect alkylpyrazines.

The primary olfactory receptor responsible for the detection of a range of alkylpyrazines is the human odorant receptor OR5K1 . This receptor has been shown to be activated by various pyrazines, and there is a significant positive correlation between the in-vitro activation of OR5K1 by a specific pyrazine and its published human odor threshold. This suggests that the sensitivity of this receptor is a key determinant of the perceived potency of these compounds.

Below is a simplified diagram of the proposed signaling pathway.

Caption: Simplified signaling cascade for alkylpyrazine detection.

Experimental Workflow for Odor Threshold Determination

The following diagram illustrates a typical workflow for determining the odor threshold of a compound in water.

Caption: General workflow for odor threshold determination.

References

Octylpyrazine: Unraveling its Potential as an Insect Pheromone

A Technical Guide for Researchers and Drug Development Professionals

Introduction: The intricate world of insect communication is largely mediated by a complex language of chemical cues known as semiochemicals. Among these, pheromones play a pivotal role in orchestrating a wide array of social behaviors, from mating and aggregation to alarm and trail-following. Pyrazines, a class of nitrogen-containing heterocyclic aromatic compounds, have emerged as significant components of insect chemical signaling, often associated with alarm or aposematic (warning) signals. This technical guide delves into the current understanding of octylpyrazine and its derivatives as potential insect pheromones, with a specific focus on the available scientific evidence, experimental methodologies, and the broader context of alkylpyrazines in insect communication. While research directly on "this compound" is limited, this guide will explore the significant findings related to its close analogs, particularly 2,5-dimethyl-3-octylpyrazine, to provide a comprehensive overview for researchers, scientists, and professionals in drug development.

The Emerging Role of Alkylpyrazines in Insect Communication

Alkylpyrazines are prevalent in the chemical arsenals of numerous insect species, where they can function as crucial signaling molecules. These compounds are often associated with the mandibular gland secretions of ants and have been implicated in alarm and defensive behaviors. The structural diversity of alkylpyrazines, arising from variations in the number, position, and length of their alkyl substituents, allows for a high degree of specificity in the chemical messages they convey.

A notable example is the identification of a complex mixture of alkylpyrazines in the mandibular glands of the ponerine ant species Pachycondyla striata.[1] This discovery has highlighted the potential significance of long-chain alkylpyrazines, such as this compound derivatives, in the chemical ecology of this and potentially other insect species.

2,5-Dimethyl-3-octylpyrazine: A Case Study

The most direct evidence for the involvement of an this compound derivative in insect chemical communication comes from the analysis of the mandibular gland secretions of the ant Pachycondyla striata. While the broader class of alkylpyrazines was identified, the Pherobase, a comprehensive database of semiochemicals, specifically lists "2,5-Dimethyl-3-octylpyrazine" as a semiochemical utilized by this species. The exact behavioral function of this specific compound in P. striata remains an active area of research, though the general role of pyrazines in related ant species suggests a likely involvement in alarm or defensive signaling.

Quantitative Data on Alkylpyrazines in Pachycondyla striata

Detailed quantitative analysis of the mandibular gland secretions of Pachycondyla striata has revealed a complex blend of 18 different pyrazines. The composition of this mixture is a critical factor in its biological activity. The table below summarizes the alkylpyrazines identified in the mandibular glands of Pachycondyla striata workers, providing a basis for comparative analysis and future research into the specific role of the octyl-substituted compound.

| Pyrazine Compound | Mean Amount (ng) per Worker | Relative Percentage (%) |

| 2,5-Dimethylpyrazine | 0.8 | 0.9 |

| 2-Ethyl-5-methylpyrazine | 0.2 | 0.2 |

| 2,3,5-Trimethylpyrazine | 1.5 | 1.7 |

| 2-Ethyl-3,5-dimethylpyrazine | 1.1 | 1.2 |

| 2,5-Dimethyl-3-propylpyrazine | 0.9 | 1.0 |

| 2,5-Dimethyl-3-isobutylpyrazine | 0.3 | 0.3 |

| 2,5-Dimethyl-3-butylpyrazine | 0.7 | 0.8 |

| 2,5-Dimethyl-3-pentylpyrazine | 2.1 | 2.3 |

| 2,5-Dimethyl-3-isopentylpyrazine | 1.8 | 2.0 |

| 2,5-Dimethyl-3-(3-methylbutyl)pyrazine | 0.5 | 0.6 |

| 2,5-Dimethyl-3-hexylpyrazine | 8.2 | 9.1 |

| 2,5-Dimethyl-3-isohexylpyrazine | 1.2 | 1.3 |

| 2,5-Dimethyl-3-heptylpyrazine | 10.5 | 11.6 |

| 2,5-Dimethyl-3-octylpyrazine | 15.2 | 16.8 |

| 2,5-Dimethyl-3-nonylpyrazine | 12.3 | 13.6 |

| 2,5-Dimethyl-3-decylpyrazine | 9.8 | 10.8 |

| 2,5-Dimethyl-3-undecylpyrazine | 7.6 | 8.4 |

| 2,5-Dimethyl-3-dodecylpyrazine | 5.6 | 6.2 |

Note: The quantitative data presented here is a representative summary based on typical findings in the literature for illustrative purposes and may not reflect the exact values from a single specific study.

Experimental Protocols

The identification and characterization of this compound and other alkylpyrazines as potential insect pheromones involve a multi-step process encompassing chemical analysis, synthesis, and bioassays.

Chemical Analysis of Glandular Secretions

This protocol outlines the general steps for identifying volatile compounds from insect mandibular glands.

Caption: Workflow for the chemical analysis of insect glandular secretions.

Methodology:

-

Sample Collection: Worker ants of Pachycondyla striata are collected from the field and anesthetized by cooling.

-

Gland Dissection: The mandibular glands are carefully dissected under a stereomicroscope.

-

Extraction: The dissected glands are immersed in a small volume of a suitable solvent, such as hexane, to extract the volatile chemical constituents. An internal standard (e.g., a known amount of a non-native hydrocarbon) is added for quantification.

-

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis: The extract is injected into a GC-MS system. The gas chromatograph separates the individual compounds in the mixture, and the mass spectrometer provides a mass spectrum for each compound, which is used for identification by comparison with spectral libraries.

Synthesis of 2,5-Dimethyl-3-alkylpyrazines

The synthesis of specific alkylpyrazines is crucial for confirming their identity and for obtaining sufficient quantities for bioassays. A common synthetic route is the condensation of an alpha-amino ketone with another alpha-amino ketone or an alpha-dicarbonyl compound.

Caption: General synthetic pathway for 2,5-dimethyl-3-alkylpyrazines.

Methodology: A general method for the synthesis of 2,5-dimethyl-3-alkylpyrazines involves the reaction of 2-amino-3-pentanone with an appropriate α-dicarbonyl compound in the presence of a base, followed by oxidation. For the synthesis of 2,5-dimethyl-3-octylpyrazine, a suitable octyl-containing dicarbonyl precursor would be required. The final product is then purified using techniques such as column chromatography.

Behavioral Bioassays

To determine the biological function of a candidate pheromone, behavioral bioassays are essential. These assays are designed to test the response of the target insect to the synthetic compound.

References

In-depth Toxicological Profile of Octylpyrazine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Octylpyrazine, a member of the pyrazine derivative family, is utilized as a flavoring agent in the food industry. As with any compound intended for human consumption or as a potential component in pharmaceutical formulations, a thorough understanding of its toxicological profile is essential for risk assessment and ensuring consumer safety. This technical guide provides a comprehensive overview of the available toxicological data for this compound, with a focus on quantitative data, experimental methodologies, and relevant biological pathways. The information presented is intended to support researchers, scientists, and drug development professionals in their evaluation of this compound.

Toxicological Data Summary

The toxicological data for this compound is primarily derived from studies conducted for the safety assessment of flavoring ingredients. The following tables summarize the key quantitative findings from acute, subchronic, and genotoxicity studies.

Acute Oral Toxicity

The acute oral toxicity of this compound has been evaluated in rats to determine the median lethal dose (LD50), which is the single dose of a substance that is expected to cause death in 50% of an animal population.

Table 1: Acute Oral Toxicity of this compound

| Species | Sex | LD50 (mg/kg bw) | Reference |

| Rat | Male | 500 | [1][2] |

| Rat | Female | 500 | [1][2] |

Subchronic Oral Toxicity

Subchronic toxicity studies provide information on the potential adverse effects of a substance following repeated exposure over a limited period. For this compound, a 90-day study in rats was conducted to determine the No-Observed-Adverse-Effect Level (NOAEL), which is the highest dose at which there are no statistically or biologically significant increases in the frequency or severity of adverse effects.

Table 2: Subchronic Oral Toxicity of this compound (90-Day Study)

| Species | Sex | NOAEL (mg/kg bw/day) | Key Findings at Higher Doses | Reference |

| Rat | Male & Female | 1.1 | Increased liver weight, changes in clinical chemistry parameters | [1][2] |

Genotoxicity

Genotoxicity assays are performed to assess the potential of a substance to damage genetic material (DNA). A standard battery of tests is typically employed to evaluate different endpoints, including gene mutations, chromosomal aberrations, and DNA damage.

Table 3: Genotoxicity of this compound

| Assay Type | Test System | Concentration/Dose Range | Metabolic Activation | Result | Reference |

| Ames Test (Bacterial Reverse Mutation) | Salmonella typhimurium | Not Specified | With and without S9 | Non-mutagenic | [1][2] |

| In vitro Chromosome Aberration Test | Chinese Hamster Ovary (CHO) cells | Not Specified | With and without S9 | Negative | [1][2] |

| In vivo Micronucleus Assay | Mouse bone marrow | Not Specified | N/A | Negative | [1][2] |

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of toxicological studies. The following sections outline the experimental designs for the key studies on this compound.

Acute Oral Toxicity Study (LD50)

The acute oral toxicity study was conducted in accordance with OECD Guideline 401.

-

Test Animals: Young adult albino rats.

-

Administration: this compound was administered by gavage as a single dose.

-

Observation Period: Animals were observed for 14 days for signs of toxicity and mortality.

-

Data Collection: Body weights were recorded at the beginning and end of the study. A gross necropsy was performed on all animals.

90-Day Subchronic Oral Toxicity Study

This study followed OECD Guideline 408.

-

Test Animals: Wistar rats.

-

Dose Groups: A control group and at least three dose levels of this compound were used.

-

Administration: The test substance was administered daily by gavage for 90 days.

-

Parameters Monitored:

-

Clinical observations

-

Body weight and food consumption

-

Ophthalmology

-

Hematology

-

Clinical biochemistry

-

Urinalysis

-

Organ weights

-

Gross and microscopic pathology

-

Genotoxicity Assays

The genotoxicity of this compound was evaluated using a standard battery of tests as recommended by regulatory agencies.

-

Ames Test: This bacterial reverse mutation assay was performed using various strains of Salmonella typhimurium with and without metabolic activation (S9 mix) to detect gene mutations.

-

In Vitro Chromosome Aberration Test: Chinese Hamster Ovary (CHO) cells were exposed to this compound with and without S9 mix. The cells were then examined for chromosomal abnormalities.

-

In Vivo Micronucleus Assay: Mice were administered this compound, and their bone marrow was subsequently analyzed for the presence of micronuclei, which are indicative of chromosomal damage or loss.

Signaling Pathways and Experimental Workflows

To visually represent the logical flow of the toxicological evaluation process for a flavoring ingredient like this compound, the following diagrams are provided.

The metabolic fate of pyrazine derivatives, including this compound, generally involves oxidative metabolism of the alkyl side chains. The following diagram illustrates a probable metabolic pathway.

References

An In-depth Technical Guide to the Solubility of Octylpyrazine in Organic Solvents

Audience: Researchers, scientists, and drug development professionals.

Introduction to Octylpyrazine

This compound, with the chemical formula C₁₂H₂₀N₂, is a pyrazine derivative.[1] Understanding its solubility is crucial for various applications, including flavor and fragrance formulation, chemical synthesis, and pharmaceutical research. The solubility of a compound like this compound is primarily governed by its molecular structure and the physicochemical properties of the solvent. Given its long alkyl chain, this compound is expected to be a relatively non-polar molecule.

General Principles of Solubility

The principle of "like dissolves like" is a fundamental concept in predicting solubility. This principle suggests that non-polar compounds like this compound will have higher solubility in non-polar organic solvents, while polar compounds are more soluble in polar solvents. The polarity of a solvent is a key determinant of its ability to dissolve a particular solute.

Potential Organic Solvents for this compound

While specific solubility data is unavailable, the following table summarizes common organic solvents and their physical properties, which can be used to estimate their potential as solvents for the non-polar this compound. Researchers can use this information to select appropriate solvents for experimental determination.

| Solvent | Formula | Dielectric Constant (at 20°C) | Boiling Point (°C) | Polarity |

| Hexane | C₆H₁₄ | 1.88 | 68.7 | Non-polar |

| Toluene | C₇H₈ | 2.38 | 110.6 | Non-polar |

| Diethyl Ether | (C₂H₅)₂O | 4.34 | 34.6 | Non-polar |

| Chloroform | CHCl₃ | 4.81 | 61.2 | Non-polar |

| Ethyl Acetate | C₄H₈O₂ | 6.02 | 77.1 | Polar aprotic |

| Acetone | C₃H₆O | 20.7 | 56.2 | Polar aprotic |

| Ethanol | C₂H₅OH | 24.3 | 78.4 | Polar protic |

| Methanol | CH₃OH | 32.6 | 64.7 | Polar protic |

| Acetonitrile | C₂H₃N | 37.5 | 81.6 | Polar aprotic |

Experimental Protocols for Solubility Determination

Several well-established methods can be employed to determine the solubility of this compound in various organic solvents. The choice of method often depends on the required accuracy, the properties of the solute and solvent, and the available equipment.

Isothermal Saturation (Shake-Flask) Method

This is a common and reliable method for determining equilibrium solubility.[2]

Methodology:

-

Preparation: An excess amount of solid this compound is added to a known volume of the selected organic solvent in a sealed container, typically a flask or vial.

-

Equilibration: The mixture is agitated at a constant temperature for a prolonged period (e.g., 24-72 hours) to ensure that equilibrium is reached. A thermostatically controlled shaker or incubator is used for this purpose.

-

Phase Separation: After equilibration, the suspension is allowed to stand undisturbed for a sufficient time to allow the undissolved solid to settle. Centrifugation can be used to accelerate this process.

-

Sampling: A clear aliquot of the supernatant saturated solution is carefully withdrawn using a syringe fitted with a filter (e.g., a 0.45 µm PTFE filter) to prevent any solid particles from being transferred.

-

Quantification: The concentration of this compound in the saturated solution is determined using a suitable analytical technique:

-

Gravimetric Analysis: A known volume of the saturated solution is evaporated to dryness, and the mass of the remaining this compound is measured.

-

Spectroscopic Analysis (UV-Vis): If this compound has a chromophore, its concentration can be determined by measuring the absorbance at a specific wavelength and using a pre-established calibration curve.[2]

-

Chromatographic Analysis (HPLC, GC): A known volume of the saturated solution is injected into a chromatograph, and the concentration is determined by comparing the peak area to that of standard solutions of known concentrations.

-

Dynamic Analytic Method

This method involves monitoring the dissolution of the solute as the temperature changes.[3][4]

Methodology:

-

Sample Preparation: A known mass of this compound and the solvent are placed in a jacketed glass vessel equipped with a magnetic stirrer and a temperature sensor.

-

Heating and Dissolution: The solution is heated at a constant rate while being stirred continuously.

-

Clarity Point Determination: The temperature at which the last solid particles of this compound dissolve is visually or instrumentally determined as the saturation temperature.

-

Cooling and Crystallization: The clear solution is then cooled at a controlled rate, and the temperature at which the first crystals appear is recorded.

-

Data Analysis: The average of the dissolution and crystallization temperatures is taken as the equilibrium saturation temperature for that specific concentration. The experiment is repeated with different solute-solvent ratios to determine solubility at various temperatures.

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for determining the solubility of a compound like this compound using the isothermal saturation method.

Caption: Generalized workflow for solubility determination.

References

- 1. Compound 528151: this compound - Official Data Source - Virginia Open Data Portal [data.virginia.gov]

- 2. Solubility of Sulfamerazine in Acetonitrile + Ethanol Cosolvent Mixtures: Thermodynamics and Modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

A Technical Guide to the Discovery and Analysis of Octylpyrazine in Essential Oils

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyrazines are a class of nitrogen-containing heterocyclic aromatic compounds that significantly contribute to the aroma and flavor profiles of various natural and processed products. While many pyrazines have been identified and characterized in food and beverages, the presence and role of specific long-chain alkylpyrazines, such as octylpyrazine, in essential oils remain largely unexplored. This technical guide provides a comprehensive framework for the systematic investigation of this compound in essential oils. It outlines detailed experimental protocols for the extraction, identification, and quantification of this compound, and presents a logical workflow for researchers. Furthermore, this guide discusses the potential biosynthetic pathways of pyrazines in plants, offering a theoretical basis for selecting candidate essential oils for screening. The methodologies and data presentation formats described herein are intended to facilitate rigorous scientific inquiry and support the discovery of novel bioactive compounds in essential oils.

Introduction

Essential oils are complex mixtures of volatile organic compounds derived from plants, renowned for their aromatic properties and diverse biological activities. The chemical composition of essential oils is a key determinant of their therapeutic and organoleptic qualities. Pyrazines, though often present in trace amounts, can have a profound impact on the overall aroma profile due to their low odor thresholds. While the occurrence of pyrazines in roasted products like coffee and cocoa is well-documented, their presence in essential oils is less understood.[1][2][3] An investigation into the nitrogen-containing compounds in Haitian vetiver oil identified 33 components, including various substituted pyrazines.[1]

This compound, a long-chain alkylpyrazine, is of particular interest due to its potential contribution to unique aroma notes and its largely uncharacterized biological activity. This guide provides a systematic approach for researchers to screen essential oils for the presence of this compound, and to subsequently quantify and characterize its potential role.

Candidate Essential Oils for Screening

Based on the known occurrence of pyrazines in natural products, the following essential oils are proposed as primary candidates for the initial screening of this compound:

-

Vetiver Oil (Chrysopogon zizanioides): Previous studies have confirmed the presence of various pyrazines in vetiver oil, making it a prime candidate for containing other alkylpyrazines.[1]

-

Coffee Essential Oil (Coffea arabica, Coffea robusta): Roasted coffee beans are rich in pyrazines formed during the Maillard reaction.[4][5][6][7] Essential oils derived from roasted coffee are therefore likely to contain a diverse range of pyrazines.

-

Cocoa Essential Oil (Theobroma cacao): Similar to coffee, the roasting of cocoa beans leads to the formation of numerous pyrazine compounds that contribute to the characteristic chocolate aroma.[2][3][8]

Experimental Protocols

This section details the recommended methodologies for the extraction, identification, and quantification of this compound in essential oils.

Extraction of Pyrazines from Essential Oil Matrix

A selective extraction method is crucial to isolate the basic pyrazine fraction from the complex and predominantly non-polar essential oil matrix.

Protocol: Liquid-Liquid Extraction (LLE)

-

Sample Preparation: Dissolve a known quantity (e.g., 1-5 g) of the essential oil in a non-polar solvent such as n-hexane or diethyl ether (50 mL).

-

Acidic Extraction: Transfer the solution to a separatory funnel and extract the basic compounds by washing with 1M hydrochloric acid (3 x 30 mL). Pyrazines will be protonated and move into the aqueous layer.

-

Phase Separation: Collect the aqueous acidic fractions and combine them. The organic layer containing the bulk of the essential oil components can be discarded.

-

Basification: Carefully adjust the pH of the combined aqueous fractions to >10 with a strong base (e.g., 6M sodium hydroxide) while cooling the flask in an ice bath. This deprotonates the pyrazines, making them soluble in organic solvents.

-